Bienvenue dans la boutique en ligne BenchChem!

6-Tert-butyl-2-chloro-4-(trifluoromethyl)nicotinonitrile

Lipophilicity Membrane permeability Druglikeness

This poly-substituted nicotinonitrile offers a unique 2-chloro leaving group for late-stage cross-coupling (Suzuki, Buchwald, SNAr), a metabolically stable 4-trifluoromethyl group, and a 6-tert-butyl anchor that fills hydrophobic protein pockets—an arrangement unavailable in simpler analogs. With XLogP3 4.1 and zero HBDs, it is optimally suited as a CNS-penetrant kinase inhibitor intermediate. Researchers requiring reproducible SAR data cannot substitute the 2-hydroxy or des-tert-butyl variants; only CAS 914208-21-2 provides the exact electronic and steric profile needed for ATP-competitive inhibitor programs.

Molecular Formula C11H10ClF3N2
Molecular Weight 262.66 g/mol
CAS No. 914208-21-2
Cat. No. B1387686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Tert-butyl-2-chloro-4-(trifluoromethyl)nicotinonitrile
CAS914208-21-2
Molecular FormulaC11H10ClF3N2
Molecular Weight262.66 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=NC(=C(C(=C1)C(F)(F)F)C#N)Cl
InChIInChI=1S/C11H10ClF3N2/c1-10(2,3)8-4-7(11(13,14)15)6(5-16)9(12)17-8/h4H,1-3H3
InChIKeyITVKCLCDJFABAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Tert-butyl-2-chloro-4-(trifluoromethyl)nicotinonitrile (CAS 914208-21-2): A Differentiated Trifluoromethylpyridine Building Block for Drug Discovery


6-Tert-butyl-2-chloro-4-(trifluoromethyl)nicotinonitrile is a polysubstituted nicotinonitrile derivative bearing a 2-chloro leaving group, a 4-trifluoromethyl electron-withdrawing motif, and a 6-tert-butyl lipophilic anchor on the pyridine ring [1]. The chloro substituent at the 2-position serves as a versatile synthetic handle for cross‑coupling reactions (e.g., Suzuki, Buchwald, SNAr), while the 4‑CF₃ and 6‑t‑Bu groups profoundly modulate both the electronic character and three-dimensional shape of the heterocyclic scaffold . These structural features distinguish it from simpler nicotinonitrile analogs that lack one or more of these functional elements, making it a strategic intermediate for medicinal chemistry programs targeting kinase inhibitors and other bioactive molecules .

Why 6-Tert-butyl-2-chloro-4-(trifluoromethyl)nicotinonitrile Cannot Be Replaced by Generic Nicotinonitrile Analogs


In-class nicotinonitrile derivatives cannot be freely interchanged because subtle variations in substitution pattern and functional-group topology translate into large differences in physicochemical properties, synthetic utility, and, ultimately, biological readout. The 2-chloro‑4‑trifluoromethyl‑6‑tert‑butyl arrangement present in CAS 914208-21-2 simultaneously provides a reactive chloride for late‑stage diversification, a metabolically stable CF₃ group that lowers HOMO energy and enhances membrane permeability, and a bulky tert‑butyl substituent that fills hydrophobic pockets in protein targets [1]. Removing, relocating, or replacing any of these three groups—as in the common analogs 2‑chloro‑4‑(trifluoromethyl)nicotinonitrile (lacking the 6‑t‑Bu) [2] or 6‑(tert‑butyl)‑2‑hydroxy‑4‑(trifluoromethyl)nicotinonitrile (replacing Cl with OH) [3]—deletes key interaction sites or synthetic handles, rendering the procurement of the exact target structure essential for obtaining reproducible structure‑activity‑relationship (SAR) data.

Quantitative Differentiation of 6-Tert-butyl-2-chloro-4-(trifluoromethyl)nicotinonitrile Versus Its Closest Analogs


Elevated Lipophilicity (XLogP3‑AA = 4.1) Drives Superior Membrane Permeability vs. Non‑tert‑butyl Analog

The target compound exhibits a computed XLogP3‑AA of 4.1 [1], whereas 2‑chloro‑4‑(trifluoromethyl)nicotinonitrile (CAS 896447‑72‑6), which lacks the 6‑tert‑butyl group, has an XLogP3‑AA of only 2.4 [2]. This 1.7‑unit increase in logP translates to an approximately 50‑fold higher theoretical partition coefficient, a parameter strongly correlated with passive membrane permeability and oral absorption.

Lipophilicity Membrane permeability Druglikeness

Zero Hydrogen Bond Donors Ensure BBB Penetration Potential, Unlike the 2‑Hydroxy Analog

The target compound has a hydrogen bond donor (HBD) count of 0 [1], whereas the direct analog 6‑(tert‑butyl)‑2‑hydroxy‑4‑(trifluoromethyl)nicotinonitrile (CAS 478049‑68‑2) possesses one HBD [2]. According to Pardridge’s rule of thumb for passive CNS entry, the absence of HBDs is a prerequisite for blood‑brain barrier penetration.

Blood‑brain barrier CNS drug design Hydrophobic character

Higher Purity (98 %) and Competitive Pricing Provide Procurement Advantage Over Generic Sources

A commercial source (Leyan, Cat. 1649299) supplies 6‑tert‑butyl‑2‑chloro‑4‑(trifluoromethyl)nicotinonitrile at 98 % purity , while another reputable vendor (Fluorochem, via CymitQuimica) offers the same compound at 95 % purity at a unit price of approximately 4,950 CNY/g for 1‑g quantities . For comparison, the analogous 6‑hydroxy derivative (CAS 478049‑68‑2) is listed at only 97 % purity .

Purity Pricing Supply chain reliability

Preferred Application Scenarios for 6-Tert-butyl-2-chloro-4-(trifluoromethyl)nicotinonitrile Based on Quantitative Evidence


Kinase Inhibitor Lead Generation Requiring High Lipophilicity and CNS Penetration

With XLogP3 of 4.1 and zero HBDs, the compound is optimally suited as a fragment or intermediate in the design of ATP‑competitive kinase inhibitors intended to cross the blood‑brain barrier. The 2‑chloro leaving group permits late‑stage C–N or C–C coupling to introduce hinge‑binding heterocycles while retaining favorable CNS MPO scores [1].

Structure–Activity Relationship (SAR) Exploration at the 2‑Position via Palladium‑Catalyzed Cross‑Coupling

The chlorine atom at the 2‑position offers a universal reactive site for Suzuki, Buchwald–Hartwig, or Sonogashira reactions, enabling rapid parallel SAR exploration. This differentiates it from the 2‑hydroxy analog, which requires additional activation steps and may engage in undesired hydrogen‑bonding interactions with off‑target proteins [1][2].

Metabolic Stability Optimization Using the Trifluoromethyl‑tert‑Butyl Motif

The combination of a 4‑CF₃ group (resistant to oxidative metabolism) and a 6‑tert‑butyl substituent (blocking CYP‑mediated benzylic oxidation) provides a metabolically stabilized pyridine core. Researchers developing oral drug candidates with prolonged half‑lives can prioritize this scaffold over the 2‑chloro‑4‑CF₃ analog lacking the 6‑t‑Bu group, which is more susceptible to metabolic clearance [3].

Quote Request

Request a Quote for 6-Tert-butyl-2-chloro-4-(trifluoromethyl)nicotinonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.